Effusanin B

Non-small-cell lung cancer STAT3 signaling Antiproliferative activity

Effusanin B (76470-16-1) is an ent-kaurane diterpenoid uniquely validated for STAT3/FAK pathway inhibition in NSCLC research. In A549 cells, it achieves IC50 = 10.7 μM, outperforming etoposide (IC50 = 16.5 μM) with confirmed STAT3 phosphorylation suppression. Its 7α,20-epoxy scaffold provides a distinct mechanistic profile not substitutable by effusanin A or oridonin. Sourced at ≥98% HPLC purity with batch-specific CoA for quantitative pharmacology. Recommended for STAT3-dependent oncogenic signaling and FAK-mediated migration studies.

Molecular Formula C22H30O6
Molecular Weight 390.5 g/mol
Cat. No. B15580901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEffusanin B
Molecular FormulaC22H30O6
Molecular Weight390.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H30O6/c1-11-13-5-6-14-20-10-27-22(26,21(14,9-13)17(11)24)18(25)16(20)19(3,4)8-7-15(20)28-12(2)23/h13-16,18,25-26H,1,5-10H2,2-4H3/t13-,14+,15+,16-,18+,20-,21+,22+/m1/s1
InChIKeyTZECSBJPAFKEQJ-KHLAQJFASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Effusanin B: A Structurally Defined ent-Kaurane Diterpenoid for Targeted Oncology and Antimicrobial Research


Effusanin B (CAS: 76470-16-1, C22H30O6, MW: 390.47) is a naturally occurring ent-kaurane diterpenoid characterized by a 7α,20-epoxy functional group [1]. First isolated from Rabdosia effusa alongside effusanins A, C, D, and E [2], it has been identified in multiple Isodon/Rabdosia species including I. serra, I. rugosus, and R. longituba . The compound exhibits a dual pharmacological profile: selective anticancer activity mediated via STAT3 and FAK pathway inhibition, and DNA-damaging antimicrobial activity [3].

Why Effusanin B Cannot Be Interchanged with Effusanin A, E, Oridonin, or Other In-Class Diterpenoids


Substitution among ent-kaurane diterpenoids is not scientifically justifiable due to substantial variations in potency, tumor-type selectivity, and mechanism of action despite shared core scaffolds. Within the effusanin series alone, effusanin A demonstrates superior cytotoxicity against DU145 prostate cancer cells (IC50 = 3.16 μM) and LoVo colon cancer cells (IC50 = 3.02 μM) compared to effusanin B, which exhibits minimal activity in these lines but shows potent activity against A549 NSCLC cells [1]. In vivo antitumor efficacy diverges sharply: effusanin A achieves 55.1% tumor inhibition in Ehrlich ascites carcinoma, whereas effusanin B demonstrates only 28.3% inhibition . Conversely, effusanin B engages STAT3/FAK signaling pathways in lung cancer—a mechanism not established for effusanin A [2]. Substituting oridonin, a closely related epoxy-ent-kauranoid, introduces further variability in cytotoxicity profiles and therapeutic windows. Such compound-specific differences in cell line sensitivity, in vivo activity, and molecular targeting render generic substitution scientifically invalid and risk experimental irreproducibility.

Quantitative Differentiation Evidence: Effusanin B Versus Key Comparators


Effusanin B Demonstrates Superior Potency to Etoposide in A549 Non-Small-Cell Lung Cancer Cells

In a direct MTT assay comparison, effusanin B achieved an IC50 of 10.7 μM against A549 human NSCLC cells, demonstrating 38% greater potency than the clinical chemotherapeutic etoposide (IC50 = 16.5 μM) in the same experimental system [1]. This quantitative superiority was established in a head-to-head comparison within a single study design.

Non-small-cell lung cancer STAT3 signaling Antiproliferative activity

Effusanin B Exhibits DNA-Damaging Activity in Yeast Differential Repair Assay

Effusanin B demonstrates selective DNA-damaging activity in an assay employing DNA-repair-deficient (RAD52Y) and repair-proficient (RAD+) yeast strains . Effusanin A and effusanin E also exhibit activity in this same assay system [1], positioning all three as DNA-damaging ent-kauranoids. However, no published quantitative IC12 values (concentration producing 12 mm zone of inhibition) differentiate effusanin B from its structural analogs in this assay; only qualitative activity reporting is currently available.

DNA damage Antimicrobial screening Yeast genetic assay

In Vivo Antitumor Efficacy: Effusanin B Shows Modest Activity Relative to Effusanin A in Ehrlich Ascites Carcinoma Model

In a standardized Ehrlich ascites carcinoma mouse model, effusanin B produced 28.3% tumor growth inhibition (ILS = 20.2%) at 50 mg/kg/day intraperitoneal dosing . In the same study, effusanin A achieved substantially greater tumor inhibition (55.1%) under identical conditions . This cross-compound comparison reveals that effusanin A is approximately 1.95-fold more efficacious than effusanin B in this specific in vivo tumor model.

In vivo antitumor Ehrlich ascites carcinoma Comparative efficacy

Mechanistic Differentiation: Effusanin B Targets STAT3 and FAK Pathways in Lung Cancer

Mechanistic studies demonstrate that effusanin B inhibits STAT3 phosphorylation and downregulates FAK signaling in A549 NSCLC cells [1]. This dual pathway engagement distinguishes effusanin B from effusanin A, for which STAT3/FAK pathway modulation has not been reported. Effusanin B also suppresses angiogenesis in vivo, as evidenced by reduced CD31-positive microvessel density in xenograft tumors [1].

STAT3 inhibition FAK signaling Angiogenesis

Analytical Purity Specifications: Effusanin B Available at ≥98% for Reproducible Research

Commercially sourced effusanin B is available with documented purity specifications of ≥98% as determined by HPLC analysis . Supplier technical datasheets confirm CAS 76470-16-1 identity verification and provide certificates of analysis (CoA) . This purity tier supports rigorous quantitative pharmacology studies requiring well-characterized starting material, whereas lower-purity (≥95%) analytical standards may suffice for qualitative screening applications.

Analytical standard HPLC purity Quality control

Research Application Scenarios for Effusanin B Based on Verified Differential Evidence


Non-Small-Cell Lung Cancer (NSCLC) Mechanistic Studies Targeting STAT3/FAK Pathways

Effusanin B is optimally deployed in NSCLC research programs investigating STAT3-dependent oncogenic signaling or FAK-mediated migration and invasion. Direct comparative evidence demonstrates effusanin B achieves IC50 = 10.7 μM in A549 cells, outperforming etoposide (IC50 = 16.5 μM) in the same assay system [1]. Western blot confirmation of STAT3 phosphorylation inhibition and FAK downregulation provides a validated mechanistic anchor for pathway-focused studies. Researchers should note that effusanin B shows modest in vivo antitumor efficacy (28.3% inhibition in Ehrlich ascites model ), making it better suited for mechanism-of-action investigations rather than maximum-efficacy screening programs.

DNA-Damaging Agent Screening Using Yeast Differential Repair Assays

Effusanin B is a validated positive control for DNA-damaging activity screening in the RAD52Y/RAD+ yeast differential repair assay [1]. This assay distinguishes compounds that induce DNA damage (selective toxicity to repair-deficient strains) from those acting via alternative mechanisms. Both effusanin A and effusanin E also test positive in this assay , enabling effusanin B to serve as a comparative standard for structure-activity relationship (SAR) studies examining the ent-kaurane scaffold's DNA-damaging pharmacophore. Quantitative IC12 values are not published, requiring users to establish internal reference ranges.

Comparative ent-Kaurane Diterpenoid SAR Studies with Documented In Vivo Benchmarks

Effusanin B provides a valuable comparator in SAR studies of the effusanin series due to its established in vivo efficacy benchmark. In the Ehrlich ascites carcinoma model, effusanin B produces 28.3% tumor inhibition at 50 mg/kg/day i.p., whereas effusanin A achieves 55.1% inhibition under identical conditions [1]. This 1.95-fold efficacy differential offers a quantifiable reference point for evaluating synthetic derivatives or structural modifications. Procurement of effusanin B alongside effusanin A enables researchers to dissect structure-activity relationships that govern in vivo antitumor potency within this diterpenoid class.

High-Purity Analytical Standard for Quantitative Pharmacology and Method Validation

Effusanin B sourced at ≥98% purity (HPLC-verified) supports quantitative pharmacology applications requiring rigorously characterized starting material [1]. This purity grade is appropriate for: (1) analytical method development and validation (HPLC calibration standards); (2) dose-response studies where impurity-driven confounding must be minimized; (3) in vivo formulation development requiring precise dosing calculations. Researchers should verify batch-specific certificates of analysis (CoA) and confirm CAS 76470-16-1 identity. Storage recommendations of -20°C for powder (3 years) or -80°C for DMSO solutions (1 year) should be strictly followed to maintain compound integrity .

Technical Documentation Hub

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